molecular formula C19H15FO3S B2373505 2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate CAS No. 477862-58-1

2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate

Cat. No.: B2373505
CAS No.: 477862-58-1
M. Wt: 342.38
InChI Key: GWKGEKPMXQTLKF-UHFFFAOYSA-N
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Description

2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a biphenyl backbone substituted with a fluorine atom at the 2-position and a 4-methylbenzenesulfonate group at the 4-position.

Properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO3S/c1-14-7-10-17(11-8-14)24(21,22)23-16-9-12-18(19(20)13-16)15-5-3-2-4-6-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGEKPMXQTLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Fluoro[1,1'-biphenyl]-4-yl 4-Methylbenzenesulfonate

Biphenyl Core Formation

Friedel-Crafts Acylation

A common approach involves Friedel-Crafts acylation to construct the biphenyl backbone. For example, biphenyl reacts with propionyl chloride in the presence of AlCl₃ to yield 4-propionylbiphenyl, which is subsequently reduced and functionalized.

Representative Procedure:
Step Reagents/Conditions Yield
Acylation Biphenyl, propionyl chloride, AlCl₃, dichloroethane, 5–10°C 72%
Reduction NaBH₄, THF, 12°C 85%

Suzuki-Miyaura Coupling

Alternative routes employ palladium-catalyzed cross-coupling. For instance, 4-bromophenylboronic acid couples with fluorobenzene derivatives under Pd(dppf)Cl₂ catalysis.

Optimized Conditions:
Component Quantity
4-Bromophenylboronic acid 1 equiv
Fluorobenzene 1.5 equiv
Pd(dppf)Cl₂ 4 mol%
K₃PO₄ 3 equiv
Solvent THF/H₂O (4:1)
Temperature 90°C, 24 h

Fluorination Strategies

Electrophilic Fluorination

Direct fluorination of the biphenyl intermediate using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is widely reported. The fluorine atom is introduced regioselectively at the ortho position relative to the hydroxyl group.

Key Data:
Parameter Value
Fluorinating agent NFSI (1.2 equiv)
Catalyst TiCl₄ (10 mol%)
Solvent DCM, 0°C
Yield 68%

Halogen Exchange

Aryl chlorides or bromides are converted to fluorides via Balz-Schiemann reaction or using KF/18-crown-6 .

Example:
Substrate 4-Chlorobiphenyl
Reagent KF, 18-crown-6
Solvent DMSO, 130°C
Time 15 min
Yield 54%

Tosylation of the Hydroxyl Group

Standard Tosylation Protocol

The hydroxyl group of 2-fluoro[1,1'-biphenyl]-4-ol is sulfonated using p-toluenesulfonyl chloride (TsCl) under basic conditions.

Procedure:
Component Quantity
2-Fluoro[1,1'-biphenyl]-4-ol 1 equiv
TsCl 1.2 equiv
Base DABCO (2 equiv)
Solvent CH₂Cl₂, 0°C → rt
Yield 88%

Microwave-Assisted Tosylation

Accelerated synthesis using microwave irradiation reduces reaction time from hours to minutes:

Condition Value
Temperature 100°C
Time 10 min
Yield 92%

Comparative Analysis of Methods

Yield and Scalability

Method Step Max Yield Scalability
Friedel-Crafts Biphenyl formation 72% Industrial
Suzuki-Miyaura Biphenyl formation 81% Lab-scale
Electrophilic fluorination Fluorination 68% Lab-scale
Halogen exchange Fluorination 54% Limited
Standard tosylation Tosylation 88% Broad

Advanced Modifications and Derivatives

Radiolabeling Applications

The tosylate group enables ¹⁸F-labeling for PET imaging. 2-[¹⁸F]fluoroethyl tosylate is synthesized via nucleophilic substitution with K[¹⁸F]/K₂CO₃.

Radiochemical Data:
Parameter Value
Precursor 1,2-Ethylene ditosylate
RCY 76%
Purity >99%

Crystallographic Insights

X-ray diffraction confirms the ortho-fluoro and para-tosyl substituents adopt a coplanar arrangement, minimizing steric hindrance.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro[1,1’-biphenyl]-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids.

Scientific Research Applications

Organic Synthesis

2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate can serve as a versatile intermediate in organic synthesis. Its sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. This property is particularly valuable in the development of complex organic molecules and pharmaceuticals.

Key Reactions

  • Nucleophilic Substitution : The sulfonate group allows for the introduction of nucleophiles, enabling the synthesis of more complex structures.
  • Fluorination Reactions : The presence of the fluorine atom may enhance metabolic stability and bioactivity in synthesized compounds.

Medicinal Chemistry

Fluorinated compounds are increasingly important in drug design due to their ability to modify pharmacokinetic properties. The incorporation of fluorine can enhance the potency and selectivity of drugs.

Case Studies

  • Fluorinated Pharmaceuticals : A significant percentage of modern drugs contain fluorine due to its effects on lipophilicity and metabolic stability. For instance, fluorination has been shown to improve the efficacy of cholesterol absorption inhibitors like ezetimibe, which was developed through careful modification of its molecular structure to enhance potency while minimizing adverse metabolism .
  • Antibiotic Development : Fluorinated compounds have been explored for their antimicrobial properties. For example, studies on fluoroacetate derivatives have demonstrated mild antibiotic activity, suggesting potential applications in developing new antibiotics .

Material Science

The unique properties of this compound may also extend to material science applications. Its structural characteristics could lead to novel materials with specific electronic or optical properties.

Potential Applications

  • Polymer Chemistry : The compound could be utilized in synthesizing advanced polymers with tailored properties for specific applications such as coatings or electronic devices.
  • Nanotechnology : Its reactivity may allow for functionalization of nanoparticles or other nanostructures, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways in biological systems. The fluorine atom enhances the compound’s ability to participate in various chemical reactions, while the sulfonate group increases its solubility and reactivity. The compound can interact with enzymes and receptors, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological or chemical properties relative to 2-fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate:

Compound Structural Features Biological Activity/Applications Key Findings References
This compound Biphenyl core, 2-fluoro, 4-sulfonate ester Limited direct data; likely used in synthesis or as a precursor for bioactive derivatives. Synthesized via ruthenium-catalyzed C–H bond functionalization methods.
3’-Fluoro-2’-(pyridin-2-yloxy)-[1,1’-biphenyl]-4-yl 4-methylbenzenesulfonate (75dq) Additional pyridinyloxy substituent at 2’ and 3’-fluoro No direct activity reported; structural complexity suggests potential for targeted drug design. High-resolution mass spectrometry (HRMS) confirmed molecular formula (C24H16FNO2).
2-{2-Fluoro[1,1'-biphenyl]-4-yl}propanoic acid hydrazide-hydrazone derivatives Propanoic acid backbone converted to hydrazide-hydrazone Urease inhibition (IC50: 25.12 ± 1.13 μM to 58.77 ± 3.99 μM). Nitro substituents enhance activity; molecular docking confirms interactions with urease active sites.
Biphenyl ester derivatives (e.g., 2-oxoethyl benzoates) Biphenyl core esterified with benzoate/pyridinecarboxylate Tyrosinase inhibition (IC50 comparable to kojic acid at 100–250 μg/mL). Crystal structures show dense packing due to biphenyl moiety; binding occurs at enzyme active sites.
1-(2-Fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid derivatives Cyclopropane ring fused to biphenyl core Neuroprotective agents for Alzheimer’s disease. Patented synthesis avoids hazardous reagents (e.g., 1,2-dibromoethane).
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate Phenoxy linker with cyano and fluoro substituents Herbicidal activity (structural analog of hydroquinone derivatives). Crystal structure resolved (Acta Crystallographica E65, o2011).

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in hydrazide-hydrazone derivatives) enhance urease inhibition, reducing IC50 values by 50% compared to amino-substituted analogs . Biphenyl ester derivatives with pyridinecarboxylate groups (e.g., 2r, 2s) exhibit stronger tyrosinase inhibition than benzoates, likely due to improved π-π stacking and hydrogen bonding .

Synthetic Utility :

  • The target compound’s sulfonate ester group facilitates further functionalization (e.g., nucleophilic substitution), as seen in the synthesis of 75dq via pyridinyloxy introduction .
  • Biphenyl esters are synthesized under mild conditions (K2CO3, DMF, ambient temperature), contrasting with the ruthenium-catalyzed methods required for sulfonate derivatives .

Crystallographic Insights :

  • Biphenyl esters form tightly packed crystal lattices due to planar biphenyl moieties, enhancing stability .
  • Sulfonate derivatives (e.g., 4-methylbenzenesulfonate) exhibit conformational flexibility, enabling interactions with diverse enzyme pockets .

Computational and Mechanistic Studies

  • Molecular Docking : Hydrazide-hydrazone derivatives bind urease via hydrogen bonds with His492 and Ala440, while nitro groups stabilize interactions with Arg439 .
  • Binding Site Specificity: Tyrosinase inhibitors (e.g., 2p, 2r) primarily interact with the enzyme’s active-site entrance rather than the inner copper-binding site, suggesting a non-competitive mechanism .

Biological Activity

2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate (CAS No. 477862-58-1) is a chemical compound characterized by a biphenyl structure with a fluorine atom at the 2-position and a sulfonate group linked to a 4-methylbenzene moiety. Its molecular formula is C19H15FO3S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Weight : 342.38 g/mol
  • Molecular Formula : C19H15FO3S
  • Boiling Point : Approximately 483.7 ± 45.0 °C
  • Density : About 1.273 ± 0.06 g/cm³

The biological activity of this compound is attributed to its unique structural features:

  • The fluorine atom enhances the compound's reactivity and ability to interact with biological targets.
  • The sulfonate group increases solubility, facilitating interactions with enzymes and receptors.

Biological Activities

Research indicates that compounds similar to or derived from this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that biphenyl derivatives can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Effects

Compounds within the biphenyl class have been explored for their anti-inflammatory properties. The mechanism typically involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Antiviral Potential

Some biphenyl derivatives have been investigated for antiviral activity, particularly against HIV and other viral infections. The structure-activity relationship (SAR) studies suggest that modifications to the biphenyl core can enhance antiviral efficacy .

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

  • Antiviral Activity : A study on structurally related biphenyls revealed significant antiviral activity against multiple strains of HIV, with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of biphenyl sulfonates exhibited strong antibacterial activity, with MIC values lower than those of standard antibiotics .
  • Anti-cancer Potential : In vitro studies indicated that certain biphenyl compounds could inhibit cancer cell proliferation in various cell lines, suggesting potential applications in cancer therapy .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Anti-inflammatoryModulation of inflammatory cytokines
AntiviralSignificant activity against HIV
AnticancerInhibition of cancer cell proliferation

Q & A

Q. What are the standard synthetic routes for 2-fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of biphenyl derivatives with 4-methylbenzenesulfonyl chloride. For example:
  • Route 1 : React 2-fluoro[1,1'-biphenyl]-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in dichloromethane (DCM) at 0–25°C .

  • Route 2 : Optimized protocols from patent literature suggest using catalytic DMAP (4-dimethylaminopyridine) in THF under reflux, achieving yields >85% .

  • Critical Factors : Base selection (pyridine vs. triethylamine) affects reaction kinetics, while solvent polarity (DCM vs. THF) influences sulfonate group activation.

    • Data Table : Comparison of Synthetic Routes
RouteBaseSolventTemp (°C)Yield (%)Reference
1PyridineDCM0–2572
2TriethylamineTHF60–8085

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography (C18 column, 70:30 acetonitrile/water) detects impurities at 254 nm .
  • NMR : 1H^1\text{H}-NMR confirms aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4 ppm for –SO2_2C6_6H4_4CH3_3) .
  • X-ray Crystallography : Single-crystal analysis resolves torsional angles between biphenyl rings (e.g., 15–25° dihedral angle) .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?

  • Methodological Answer :
  • Challenges : Twinning or disordered sulfonate groups complicate refinement. SHELXL software (v.2018/3) is used with restraints for anisotropic displacement parameters .
  • Example : In a 2025 study, a twinned crystal (twin law [-1 0 0 / 0 -1 0 / 0 0 1]) required the HKLF5 format in SHELX for successful refinement .

Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The fluorine atom at the 2-position induces electron-withdrawing effects, altering reactivity:
  • Suzuki-Miyaura Coupling : Fluorine stabilizes the transition state via resonance, improving yields with Pd(OAc)2_2/SPhos in THF/H2_2O (3:1) at 80°C .
  • Contradictions : Some studies report reduced reactivity due to steric hindrance; DFT calculations (B3LYP/6-31G*) suggest competing steric vs. electronic effects .

Q. What discrepancies exist in reported spectroscopic data, and how should researchers address them?

  • Methodological Answer :
  • IR Spectroscopy : Conflicting reports on S=O stretching frequencies (1360–1380 cm1^{-1} vs. 1340–1350 cm1^{-1}) arise from solvent polarity (KBr vs. ATR). Calibration with deuterated solvents is recommended .
  • Mass Spectrometry : HRMS discrepancies (±0.001 Da) may stem from ionization efficiency. Use internal standards (e.g., sodium trifluoroacetate) for calibration .

Methodological Best Practices

Q. How to design experiments to resolve conflicting data on sulfonate group reactivity?

  • Stepwise Approach :

Control Reactions : Compare reactivity of the target compound with non-fluorinated analogs (e.g., 4-methylbenzenesulfonyl biphenyl) under identical conditions .

Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure activation energy differences.

Computational Validation : Perform DFT calculations (Gaussian 16) to map transition states and identify rate-limiting steps .

Tables of Key Research Findings

Table 1 : Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Reference
2-Fluoro-biphenyl sulfonatePd(OAc)2_2/SPhos92
Non-fluorinated analogPd(OAc)2_2/SPhos78

Table 2 : Crystallographic Parameters

ParameterValueReference
Space GroupP21_1/c
Dihedral Angle (°)22.3
R-Factor0.034

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